molecular formula C10H11NO3 B045832 Ethyl 6-acetylpyridine-2-carboxylate CAS No. 114578-70-0

Ethyl 6-acetylpyridine-2-carboxylate

Cat. No. B045832
M. Wt: 193.2 g/mol
InChI Key: COYXIUHSZNHMAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 6-acetylpyridine-2-carboxylate is synthesized from 2,6-dipiclinic acid, employing microwave irradiation under solvent-free conditions to produce mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds through Schiff base condensation and amidation reactions, respectively (Su, Zhao, & Zhao, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 6-acetylpyridine-2-carboxylate derivatives has been extensively studied, revealing their ability to form complex structures with potential catalytic activity, such as in the case of Co(II) complexes, which show significant ethylene oligomerization catalytic activity (Sun, Zhao, & Gao, 2007).

Chemical Reactions and Properties

Ethyl 6-acetylpyridine-2-carboxylate undergoes various chemical reactions, including Schiff base condensation and amidation, leading to the creation of pyridine carboxamides and tert-carboximides. These reactions demonstrate the compound's versatility and potential for the synthesis of novel organic molecules (Su, Zhao, Zhang, & Qin, 2009).

Physical Properties Analysis

The physical properties of ethyl 6-acetylpyridine-2-carboxylate derivatives, such as crystalline structure and thermal stability, have been characterized through various analytical techniques, including X-ray diffraction and thermogravimetric analysis. These studies provide insights into the compound's behavior and stability under different conditions (Sapnakumari, Narayana, Divya, Singh, Anthal, Gupta, & Kant, 2014).

Chemical Properties Analysis

The chemical properties of ethyl 6-acetylpyridine-2-carboxylate, including its reactivity with various nucleophiles and electrophiles, have been explored to synthesize a wide range of heterocyclic compounds. These studies highlight the compound's utility in organic synthesis, offering pathways to novel organic structures with potential applications (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Scientific Research Applications

  • Catalytic Activity in Ethylene Oligomerization : It is used as a precursor for synthesizing a new mono(imino)pyridine ligand and a cobalt complex, which shows catalytic activity in ethylene oligomerization (Sun, Zhao, & Gao, 2007).

  • Synthesis of Furo[2,3-c]pyridine : It aids in synthesizing furo[2,3-c]pyridine and its 2- and 3-methyl derivatives (Morita & Shiotani, 1986).

  • Tetrahydropyridines Synthesis : Used in the synthesis of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

  • Naphthyridin Synthesis : Involved in synthesizing 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones (Balogh, Hermecz, Simon, & Pusztay, 2009).

  • Spectral-Fluorescent Properties Research : Offers potential applications due to its spectral-fluorescent properties and correlation with chemical structure (Ershov et al., 2019).

  • Antitumor Agent Synthesis : Utilized in preparing pyrazolylpyridine derivatives, which show high activity against human hepatocellular carcinoma (HEPG2) cell lines (Abdallah et al., 2017).

  • Chemotherapeutic Applications : Shows potential as a novel anticancer agent against lung cancer A549 cell line (El-Kalyoubi & Agili, 2020).

  • Preparation of Carboxylic Acid Derivatives : Used in spectrophotometric detection in high-performance liquid chromatography, particularly for determining carboxylic acids in mouse brain (Yasaka et al., 1990).

  • Antihypertensive Activity : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, related compounds, are expected to have antihypertensive activity (Kumar & Mashelker, 2006).

  • Antimicrobial Activity : Screened for its antimicrobial activity, suggesting potential in developing new antimicrobial agents (El‐Sayed et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

ethyl 6-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYXIUHSZNHMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468985
Record name Ethyl 6-acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-acetylpyridine-2-carboxylate

CAS RN

114578-70-0
Record name Ethyl 6-acetylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Su, J Zhao, P Zhao - Synthetic communications, 2007 - Taylor & Francis
… aliphatic amine molecule and big aromatic amine molecule, we also have employed a series of aliphatic amines to react with the same precursor ethyl 6‐acetylpyridine‐2‐carboxylate (3…
Number of citations: 2 www.tandfonline.com
B Su, J Zhao, Q Zhang, W Qin - Synthetic Communications®, 2009 - Taylor & Francis
… A novel 6-acetylpyridine-2-carboxylic acid (4) was obtained occasionally during the synthesis of asymmetric ethyl 6-acetylpyridine-2-carboxylate (3) from 2,6-dipiclinic acid (1). …
Number of citations: 7 www.tandfonline.com
BY Sun, JS Zhao, QC Gao - Chinese Journal of Chemistry, 2007 - Wiley Online Library
… The unsymmetric precursor ethyl 6-acetylpyridine-2-carboxylate (4) was synthesized from 2,6-dimethylpyridine (1). On the basis of this precursor, a new mono(imino)pyridine ligand (5) …
Number of citations: 7 onlinelibrary.wiley.com
W Zhang, B Wu, WH Sun - Studies in surface science and catalysis, 2006 - Elsevier
… Ethyl 6-acetylpyridine-2-carboxylate was initially synthesized by the reaction of 2,6-dicarbethoxypyridine with ethyl acetate in the presence of C 2 H 5 ONa using the modified procedure …
Number of citations: 4 www.sciencedirect.com
WH Sun, X Tang, T Gao, B Wu, W Zhang, H Ma - Organometallics, 2004 - ACS Publications
… We have established the procedure of synthesizing the ligands by preparing ethyl 6-acetylpyridine-2-carboxylate, which further reacts with arylamines to form 2-(carboxylato)-6-…
Number of citations: 176 pubs.acs.org
WH Sun, P Hao, G Li, S Zhang, W Wang, J Yi… - Journal of …, 2007 - Elsevier
… The solution of bromine (1.06 mL, 0.02 mol) in acetic acid (10 mL) was added dropwise to a solution of ethyl 6-acetylpyridine-2-carboxylate (1.93 g, 0.01 mol) and several drops of …
Number of citations: 86 www.sciencedirect.com
TL Gilchrist, D Hughes, W Stretch… - Journal of the Chemical …, 1987 - pubs.rsc.org
Furo-oxazines (1), which were formed by the addition of nitrosoalkenes to 2,5-dimethylfuran or 2-methylfuran, reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to give 2-…
Number of citations: 17 pubs.rsc.org
S Jie, P Ai, Q Zhou, BG Li - Journal of Organometallic Chemistry, 2011 - Elsevier
… A solution of ethyl 6-acetylpyridine-2-carboxylate (0.985 g, 5.10 mmol), 2,4,6-trimethylaniline (0.920 g, 6.61 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (100 mL) …
Number of citations: 16 www.sciencedirect.com

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